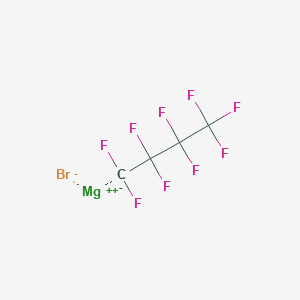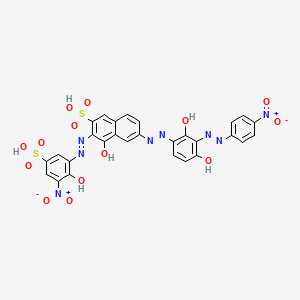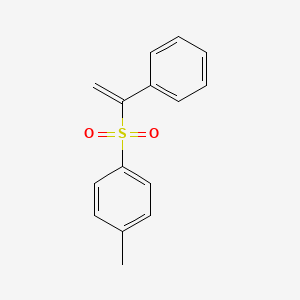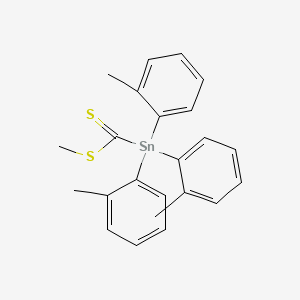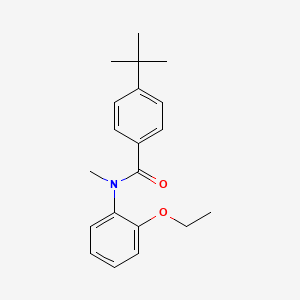
Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- is a complex organic compound with the molecular formula C21H23F2NO2. This compound is known for its unique chemical structure, which includes a benzamide core substituted with tert-butyl, ethoxyphenyl, and methyl groups. It is used in various scientific research applications due to its distinct properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Aplicaciones Científicas De Investigación
Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzamide, 4-(1,1-dimethylethyl)-N-(2-methoxyphenyl)-N-methyl-
- Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-ethyl-
- Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-propyl-
Uniqueness
Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and ethoxyphenyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields.
Propiedades
Número CAS |
76277-13-9 |
|---|---|
Fórmula molecular |
C20H25NO2 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(2-ethoxyphenyl)-N-methylbenzamide |
InChI |
InChI=1S/C20H25NO2/c1-6-23-18-10-8-7-9-17(18)21(5)19(22)15-11-13-16(14-12-15)20(2,3)4/h7-14H,6H2,1-5H3 |
Clave InChI |
FTLMFLGVWBXJSM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1N(C)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


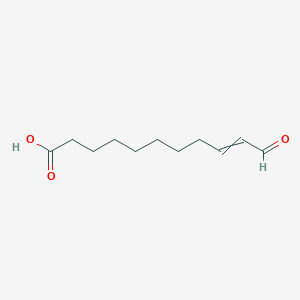
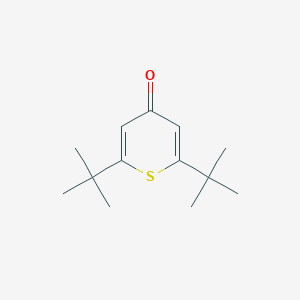
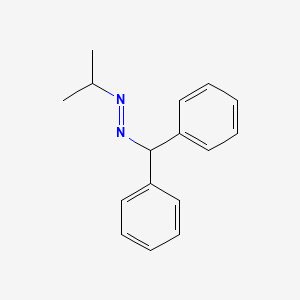
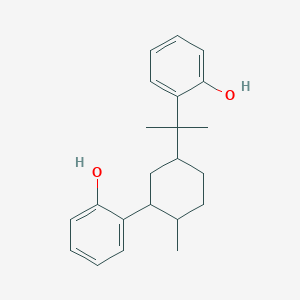


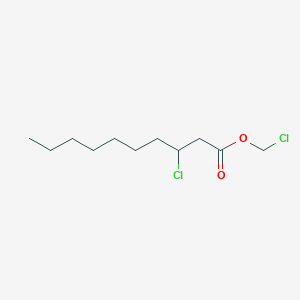
![disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)](/img/structure/B14431821.png)

